1-(Isopropylsulfonyl)azetidine-3-carboxylic acid
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Overview
Description
1-(Isopropylsulfonyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of suitable precursors under controlled conditions to form the azetidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as catalytic reactions and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Isopropylsulfonyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of azetidine derivatives .
Scientific Research Applications
1-(Isopropylsulfonyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The sulfonyl and carboxylic acid groups further enhance its reactivity and potential interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: A simpler analog without the isopropylsulfonyl group.
1-(Methylsulfonyl)azetidine-3-carboxylic acid: Similar structure with a methylsulfonyl group instead of isopropylsulfonyl.
1-(Ethylsulfonyl)azetidine-3-carboxylic acid: Contains an ethylsulfonyl group instead of isopropylsulfonyl.
Uniqueness
1-(Isopropylsulfonyl)azetidine-3-carboxylic acid is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1339147-47-5 |
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Molecular Formula |
C7H13NO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-propan-2-ylsulfonylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(2)13(11,12)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
LUETYMLEAQREEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC(C1)C(=O)O |
Origin of Product |
United States |
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